Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
Description
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused thiophene-pyridine core with a carboxylic acid group at position 3 and a hydrochloride salt. Its chemical structure (Figure 1) is characterized by a bicyclic system where the thiophene ring is fused to the pyridine ring at positions 2 and 2.
Properties
Molecular Formula |
C8H6ClNO2S |
|---|---|
Molecular Weight |
215.66 g/mol |
IUPAC Name |
thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-3-9-2-1-5(6)7;/h1-4H,(H,10,11);1H |
InChI Key |
WVFDEKNWIJRRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization and Subsequent Hydrolysis
A classical approach involves the cyclization of precursors bearing appropriate functional groups under acidic conditions, followed by hydrolysis to yield the carboxylic acid hydrochloride salt.
- Starting Materials: Precursors such as 5-carboxy-4-hydroxy-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine derivatives.
- Procedure: The precursor is suspended in aqueous hydrochloric acid (3 N) at low temperature (~10 °C). A sodium nitrite aqueous solution is added dropwise, and the mixture is stirred at room temperature for several hours. During this step, nitrous fumes evolve, and a precipitate forms.
- Isolation: The precipitate is filtered, washed, and dried under vacuum to yield the hydrochloride salt as beige crystals.
- Yield: High yields reported, e.g., 93% in one example.
This method involves nitrosation followed by acid treatment, which facilitates ring closure and salt formation.
Hydrolysis of Esters in Basic Media Followed by Acidification
Another widely used method is the saponification (hydrolysis) of ethyl esters of thieno[2,3-c]pyridine carboxylates under alkaline conditions, followed by acidification to precipitate the free acid hydrochloride salt.
- Starting Materials: Ethyl thieno[2,3-c]pyridine-3-carboxylate or related esters.
- Reaction Conditions: The ester is treated with sodium hydroxide in a methanol-water mixture at room temperature, typically for 24 hours.
- Workup: The reaction mixture is concentrated, dissolved in water, and acidified with concentrated hydrochloric acid to pH ~3.
- Isolation: The acid precipitates out, is filtered, washed with water and ether, and dried.
- Yield: Moderate yields around 38% have been reported.
This method is straightforward and commonly employed for converting esters to carboxylic acids.
Acid Chloride Formation and Nucleophilic Substitution
In some synthetic routes, the carboxylic acid is first converted into an acid chloride intermediate using reagents like phosphorus oxychloride. This intermediate can then undergo nucleophilic substitution to introduce amino or other substituents, followed by hydrolysis to the acid.
- Example: 4-chlorothieno[2,3-b]pyridine-5-carbonitrile is prepared by chlorination with phosphorus oxychloride at reflux (110 °C) for 6 hours.
- Substitution: The chlorine is displaced by aromatic amines at elevated temperature (140 °C) without solvent.
- Hydrolysis: The cyano group is hydrolyzed to the carboxylic acid using 6 N hydrochloric acid under reflux for 24 hours.
- Yields: Moderate yields (40-50%) for the acid products have been documented.
This method is more elaborate and useful for functionalized derivatives but applicable to thieno-pyridine carboxylic acid synthesis.
Reaction Scheme Summary
Analytical and Purification Notes
- The hydrochloride salt typically crystallizes as beige or off-white solids.
- Melting points vary depending on substitution but are reported around 240 °C for related hydrochloride salts.
- Purification often involves filtration, washing with water and organic solvents (ether or diisopropyl ether), and drying under vacuum.
- Characterization includes melting point determination, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Summary and Comparative Analysis
| Preparation Method | Advantages | Disadvantages | Typical Yield | Applicability |
|---|---|---|---|---|
| Nitrosation in Hydrochloric Acid | High yield, straightforward | Requires controlled temperature and handling of nitrous fumes | ~90% | Suitable for direct hydrochloride salt preparation |
| Ester Hydrolysis with NaOH + Acidification | Simple, mild conditions | Moderate yield, longer reaction time | ~38% | Common for conversion of esters to acids |
| Acid Chloride Formation + Amine Substitution | Allows functionalization | Multi-step, requires harsh reagents and conditions | 40-50% | Useful for substituted derivatives synthesis |
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[2,3-c]pyridine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused thieno and pyridine ring system. It has a molecular weight of approximately 179.20 g/mol. The compound includes a carboxylic acid functional group and a hydrochloride salt, which increases its solubility and reactivity in different chemical environments. It is intended for research purposes and not for human therapeutic or veterinary applications.
Scientific Research Applications
this compound has exhibited biological activity and has been studied as a potential anti-inflammatory agent. Research suggests it can modulate biological pathways and interact with specific enzyme targets, influencing metabolic processes within cells. Studies have also focused on its interactions with biological macromolecules, showing its ability to bind to certain proteins and enzymes, thereby affecting their activity. The ongoing research includes evaluating its pharmacokinetics and toxicity profiles to determine its suitability for clinical applications.
This compound shares structural similarities with other compounds in the thienopyridine family, and it is possible that it may be explored for antiplatelet activity, similar to other thienopyridines. Some thienopyridine derivatives have been investigated for their potential to inhibit platelet aggregation.
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction disrupts the kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the hinge region of kinases is crucial for its inhibitory activity .
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C₉H₈ClNO₂S (base structure varies with substituents)
- CAS Registry Numbers: Variants include 25913-34-2 (Tinoridine Hydrochloride) and 24237-54-5 .
- Pharmacological Activity: Demonstrated anti-inflammatory and analgesic properties, with Tinoridine Hydrochloride showing rapid absorption (peak plasma concentration in 30 minutes) and a half-life of ~3 hours .
Synthesis: Common routes involve cyclization of Schiff bases or multi-step reactions starting from precursors like 4-bromothiophene-3-carboxylic acid. For example, Tinoridine Hydrochloride is synthesized from 1-benzyl-4-piperidone, sulfur, and ethyl cyanoacetate .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is compared to structurally related heterocycles (Table 1):
Key Observations :
- Positional Isomerism: The position of the fused thiophene (e.g., [2,3-c] vs. [2,3-b]) alters electronic properties and biological activity. Thieno[2,3-c] derivatives are less explored but show targeted anti-inflammatory effects .
- Functional Groups: Carboxylic acid derivatives (e.g., esters, amides) modulate solubility and bioavailability. Tinoridine’s ethyl ester enhances lipophilicity, aiding membrane permeability .
Pharmacological Activity Comparison
Tinoridine Hydrochloride (Thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester HCl):
- Efficacy : 2x stronger than aspirin in analgesia and anti-inflammatory action .
- Mechanism : Inhibits cyclooxygenase (COX) pathways, similar to NSAIDs, but with a faster onset .
Thieno[3,2-b]pyridine-2-carboxylic acid:
Thieno[2,3-b]pyridine-2-carboxylic acid amide:
Physicochemical Properties
Notes: The hydrochloride salt form enhances aqueous solubility, critical for oral bioavailability in Tinoridine .
Biological Activity
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fused thieno and pyridine ring system, characterized by a carboxylic acid functional group and a hydrochloride salt form, which enhances its solubility and reactivity. Its chemical formula is with a molecular weight of approximately 179.20 g/mol .
Research indicates that this compound interacts with various biological macromolecules, including proteins and enzymes. These interactions modulate metabolic processes and influence several biological pathways. Notably, the compound has been studied for its potential anti-inflammatory properties, particularly through the inhibition of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses .
1. Anti-inflammatory Properties
This compound has shown promise as an anti-inflammatory agent. It inhibits the activation of NF-κB, a transcription factor that regulates pro-inflammatory cytokines such as IL-1, IL-2, TNF-α, and IL-6. This inhibition can potentially mitigate conditions associated with chronic inflammation .
2. Anticancer Activity
The compound has been evaluated for its anticancer potential against various cell lines. For instance, studies have demonstrated significant cytotoxic effects against leukemia cell lines, suggesting its utility in cancer therapy . The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific kinase pathways.
3. Antimicrobial Effects
This compound also exhibits antimicrobial activity. Research has indicated effectiveness against certain bacterial strains, making it a candidate for further development in treating infections .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Xia et al., 2020 | Anticancer Activity | Demonstrated significant cytotoxicity against leukemia cell lines with IC50 values ranging from 10 µM to 30 µM. |
| Fan et al., 2021 | Anti-inflammatory Effects | Inhibition of NF-κB activation was observed at concentrations as low as 5 µM. |
| Radek et al., 2022 | Antimicrobial Properties | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |
Pharmacokinetics and Toxicity
Ongoing research is focused on the pharmacokinetic profile and toxicity assessment of this compound to evaluate its clinical applicability. Preliminary studies suggest favorable absorption characteristics; however, comprehensive toxicity studies are necessary to ensure safety for therapeutic use.
Q & A
Basic: What are the established synthetic routes for Thieno[2,3-c]pyridine-3-carboxylic Acid Hydrochloride?
Answer:
The synthesis typically involves multi-step reactions, including cyclization of thiophene derivatives, amidation, and esterification. For example:
- Step 1: Formation of the thieno[2,3-c]pyridine core via cyclization of substituted thiophenes with pyridine precursors.
- Step 2: Introduction of carboxylic acid groups at position 3 using chloroformate or acid chloride intermediates.
- Step 3: Hydrochloride salt formation via acid-base titration .
Patents and research articles describe variations in catalysts (e.g., triethylamine) and solvents (e.g., DMF) to optimize intermediate stability .
Advanced: How can researchers address low yields in the final amidation step during synthesis?
Answer:
Low yields often stem from steric hindrance or incomplete activation of carboxylic acid intermediates. Strategies include:
- Activation Reagents: Use of HATU or EDCI for efficient coupling.
- Temperature Control: Conduct reactions at 0–5°C to minimize side-product formation.
- Purification: Employ gradient HPLC to isolate the target amide from unreacted starting materials .
Contradictions in yield reports may arise from differences in reagent purity or reaction scale, necessitating validation via small-scale trials .
Basic: What analytical methods are used to confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy: and NMR verify the thienopyridine core and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 306.72 for CHClNOS) .
- HPLC: Purity >98% is achieved using C18 columns with acetonitrile/water gradients .
Advanced: How should researchers resolve discrepancies in reported biological activity data?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Batch Reproducibility: Synthesize multiple batches under controlled conditions and compare activity (e.g., IC values).
- Impurity Profiling: Use LC-MS to identify and quantify byproducts affecting bioactivity .
- Standardized Assays: Adopt cell lines with consistent receptor expression levels for comparative studies .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors.
- Storage: Keep under inert atmosphere (N) at 2–8°C to prevent degradation .
Advanced: What structural modifications enhance target selectivity in biological studies?
Answer:
- Substituent Engineering: Introduce electron-withdrawing groups (e.g., Cl, NO) at position 2 to improve binding to kinase domains .
- Scaffold Hybridization: Fuse with pyrrolo[2,3-c]pyridine derivatives to exploit dual-target interactions (e.g., antimicrobial and anticancer activity) .
- Pharmacophore Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
Basic: How is compound stability assessed under different pH conditions?
Answer:
- pH-Rate Profiling: Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy at λ 270 nm.
- Kinetic Studies: Calculate half-life (t) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide formulation .
Advanced: What strategies validate the compound’s mechanism of action in enzymatic assays?
Answer:
- Enzyme Inhibition Assays: Measure activity against COX-2 or CYP450 isoforms using fluorogenic substrates (e.g., Vivid® kits).
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (K) and stoichiometry .
- Mutagenesis Studies: Engineer enzymes with active-site mutations (e.g., Ala-scanning) to identify critical interaction residues .
Basic: How are structural analogs identified for comparative studies?
Answer:
- PubChem/ChEMBL Searches: Filter compounds with >90% similarity using the thienopyridine core (e.g., 1,7-naphthyridine derivatives) .
- SAR Tables: Compare substituent effects on logP, solubility, and IC (see Table 1 below).
Table 1. Structural analogs and key properties
| Compound | logP | IC (µM) | Target |
|---|---|---|---|
| Thieno[2,3-c]pyridine-3-COOH·HCl | 1.2 | 0.45 | Kinase X |
| 1,7-Naphthyridine-5-COOH | 0.96 | 1.8 | DNA gyrase |
| Pyrrolo[2,3-c]pyridine-3-COOH | 0.94 | 2.1 | Antimicrobial |
Advanced: How can computational methods guide the design of derivatives with reduced toxicity?
Answer:
- ADMET Prediction: Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier exclusion .
- Toxicity Profiling: Run ProTox-II to predict hepatotoxicity and mutagenicity risks.
- Metabolite Simulation: Identify reactive intermediates (e.g., epoxides) via CYP450 metabolism models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
